Cas no 40891-07-4 (N,N'-[(4-nitrophenyl)methanediyl]diacetamide)
![N,N'-[(4-nitrophenyl)methanediyl]diacetamide structure](https://www.kuujia.com/scimg/cas/40891-07-4x500.png)
N,N'-[(4-nitrophenyl)methanediyl]diacetamide Chemical and Physical Properties
Names and Identifiers
-
- N,N'-[(4-nitrophenyl)methanediyl]diacetamide
- 40891-07-4
- STK734681
- AKOS002701203
- CS-0320119
- SR-01000221385-1
- N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide
- Oprea1_379002
- N-[acetamido-(4-nitrophenyl)methyl]acetamide
- SR-01000221385
- N-[ACETAMIDO(4-NITROPHENYL)METHYL]ACETAMIDE
- AB00098530-01
- {N},{N}'-[(4-nitrophenyl)methylene]diacetamide
- N,N'-((4-nitrophenyl)methylene)diacetamide
-
- Inchi: InChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16)
- InChI Key: FBYZPCLLQOPFRK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 251.09060590Da
- Monoisotopic Mass: 251.09060590Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 104Ų
N,N'-[(4-nitrophenyl)methanediyl]diacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN7968458-1g |
N,N''-((4-nitrophenyl)methylene)diacetamide |
40891-07-4 | 98% | 1g |
RMB 4144.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390789-2g |
N,N'-((4-nitrophenyl)methylene)diacetamide |
40891-07-4 | 98% | 2g |
¥6951.00 | 2024-05-14 | |
Cooke Chemical | LN7968458-500mg |
N,N''-((4-nitrophenyl)methylene)diacetamide |
40891-07-4 | 98% | 500mg |
RMB 2962.40 | 2025-02-21 | |
Cooke Chemical | LN7968458-2g |
N,N''-((4-nitrophenyl)methylene)diacetamide |
40891-07-4 | 98% | 2g |
RMB 5560.80 | 2025-02-21 | |
Cooke Chemical | LN7968458-5g |
N,N''-((4-nitrophenyl)methylene)diacetamide |
40891-07-4 | 98% | 5g |
RMB 10354.40 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390789-1g |
N,N'-((4-nitrophenyl)methylene)diacetamide |
40891-07-4 | 98% | 1g |
¥5180.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390789-500mg |
N,N'-((4-nitrophenyl)methylene)diacetamide |
40891-07-4 | 98% | 500mg |
¥3703.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390789-5g |
N,N'-((4-nitrophenyl)methylene)diacetamide |
40891-07-4 | 98% | 5g |
¥12943.00 | 2024-05-14 |
N,N'-[(4-nitrophenyl)methanediyl]diacetamide Related Literature
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
Additional information on N,N'-[(4-nitrophenyl)methanediyl]diacetamide
N,N'-[(4-Nitrophenyl)methanediyl]diacetamide: A Comprehensive Overview
N,N'-[(4-Nitrophenyl)methanediyl]diacetamide (CAS No. 40891-07-4) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 4-nitrobenzylidene diacetamide, has garnered attention due to its unique structural properties and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of N,N'-[(4-nitrophenyl)methanediyl]diacetamide.
Chemical Structure and Properties
N,N'-[(4-Nitrophenyl)methanediyl]diacetamide is characterized by its central 4-nitrophenyl group connected to two acetamide moieties via a methylene bridge. The molecular formula of this compound is C12H13NO5, and it has a molecular weight of 251.24 g/mol. The presence of the nitro group imparts significant electronic and steric effects, making it an interesting subject for various chemical reactions and biological studies.
The compound is typically a white crystalline solid with a melting point ranging from 150 to 152°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility properties make it suitable for various experimental conditions in both organic synthesis and biological assays.
Synthesis Methods
The synthesis of N,N'-[(4-nitrophenyl)methanediyl]diacetamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 4-nitrobenzaldehyde with acetamide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction proceeds via an imine intermediate, which is then hydrolyzed to form the desired product.
Another approach involves the use of microwave-assisted synthesis, which has gained popularity due to its efficiency and reduced reaction times. In this method, 4-nitrobenzaldehyde and acetamide are mixed in a suitable solvent and subjected to microwave irradiation for a short period. This technique not only accelerates the reaction but also improves the yield and purity of the product.
Biological Activities
N,N'-[(4-Nitrophenyl)methanediyl]diacetamide has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
In addition to its anti-inflammatory properties, N,N'-[(4-Nitrophenyl)methanediyl]diacetamide has demonstrated potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Furthermore, preliminary studies have indicated that N,N'-[(4-Nitrophenyl)methanediyl]diacetamide possesses anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism of action involves the activation of caspase-dependent pathways and the modulation of cell cycle regulatory proteins.
Recent Research Advancements
The ongoing research on N,N'-[(4-Nitrophenyl)methanediyl]diacetamide continues to uncover new applications and mechanisms of action. For instance, a recent study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead molecule for developing novel anti-inflammatory drugs. The researchers found that structural modifications to the nitro group could enhance the anti-inflammatory activity while reducing potential side effects.
Another study published in Antimicrobial Agents and Chemotherapy investigated the synergistic effects of combining N,N'-[(4-Nitrophenyl)methanediyl]diacetamide with existing antibiotics against multidrug-resistant bacterial strains. The results showed that this combination significantly improved the efficacy of antibiotics, suggesting potential clinical applications in treating drug-resistant infections.
In the field of cancer research, a study published in Cancer Letters reported that N,N'-[(4-Nitrophenyl)methanediyl]diacetamide could sensitize cancer cells to chemotherapy by modulating key signaling pathways involved in drug resistance. This finding opens up new avenues for developing combination therapies that could improve treatment outcomes for cancer patients.
Conclusion
N,N'-[(4-Nitrophenyl)methanediyl]diacetamide (CAS No. 40891-07-4) is a multifaceted compound with promising applications in various fields of research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development. As ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of inflammatory diseases, microbial infections, and cancer.
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